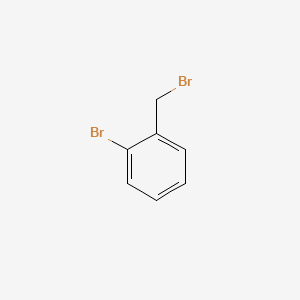

2-Bromobenzyl bromide

Overview

Description

2-Bromobenzyl bromide: is an organic compound with the molecular formula C7H6Br2 . It is a colorless to pale yellow liquid or crystalline solid at room temperature. This compound is widely used in organic synthesis as a reagent for introducing the benzyl group into various substrates. It is also known for its role in protecting ketones and aldehydes in their less reactive alcohol oxidation states.

Preparation Methods

Direct Bromination of Toluene Derivatives

One-Pot Sequential Bromination

The most widely reported method involves a one-pot synthesis starting from toluene, where bromination occurs sequentially at the aromatic ring and benzylic position. In a representative procedure, toluene (15 g) is dissolved in glacial acetic acid (100 mL) with iron powder (3 g) as a catalyst. Bromine (8 mL) is added dropwise at room temperature, followed by heating to 40°C for 5 hours under a 300 W tungsten lamp. Thin-layer chromatography (TLC) monitors reaction completion, after which the mixture is basified with 20% sodium hydroxide, extracted with dichloromethane, and concentrated to yield 24 g (96%) of 2-bromobenzyl bromide.

Mechanistic Insights :

- Electrophilic Aromatic Substitution : Iron catalyzes the generation of Br⁺ from Br₂, facilitating ortho-bromination of toluene to form o-bromotoluene.

- Radical Benzylic Bromination : Irradiation cleaves Br₂ into bromine radicals, which abstract a benzylic hydrogen, forming a resonance-stabilized benzyl radical. Subsequent reaction with Br₂ yields the dibrominated product.

Characterization Data :

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromobenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Coupling Reactions: Reagents such as Grignard reagents and organolithium compounds are used.

Major Products Formed:

Substituted Benzyl Compounds: Depending on the nucleophile used, the major products can include benzyl amines, benzyl alcohols, and benzyl thiols.

Coupled Products: The major products of coupling reactions are various substituted benzyl compounds, which can be further functionalized for use in more complex organic syntheses.

Scientific Research Applications

Chemistry:

Synthesis of Heterocycles: 2-Bromobenzyl bromide is used in the synthesis of various heterocyclic compounds such as quinazolines and tetrahydroquinazolines.

Protecting Group: It serves as a protecting group for ketones and aldehydes during multi-step organic syntheses.

Biology and Medicine:

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry:

Mechanism of Action

Comparison with Similar Compounds

4-Bromobenzyl bromide: Similar in structure but with the bromine atoms positioned differently on the benzene ring.

3-Bromobenzyl bromide: Another positional isomer with different reactivity and applications.

Uniqueness:

Biological Activity

2-Bromobenzyl bromide (CHBr), a compound with significant chemical versatility, has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two bromine atoms attached to a benzyl group. Its molecular structure contributes to its reactivity and biological interactions. The compound is typically synthesized through halogenation reactions and can serve as a precursor for various derivatives with enhanced biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an anticancer agent and its effects on cellular processes such as apoptosis and autophagy.

Anticancer Properties

Recent research highlights the anticancer potential of derivatives based on this compound. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and FaDu (head and neck cancer) cells. These studies demonstrate that certain derivatives can inhibit cell proliferation and induce apoptosis.

- Mechanisms of Action :

- Topoisomerase Inhibition : Compounds such as 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines have been identified as potent inhibitors of topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in cancer cells .

- Induction of Apoptosis : Studies using acridine orange staining and DAPI assays have shown that treatment with these compounds leads to morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation .

Case Studies

-

MCF-7 Cell Line Study :

- Objective : Evaluate the cytotoxic effects of a derivative of this compound.

- Method : Cells were treated with varying concentrations (1 µM to 5 µM) of the compound.

- Results : A dose-dependent reduction in cell viability was observed, along with increased apoptotic markers such as cleaved caspase-3 levels. The study concluded that the compound effectively induces apoptosis in breast cancer cells .

-

FaDu Cell Line Study :

- Objective : Assess the impact on cell migration and colony formation.

- Method : Scratch assays were conducted post-treatment with the compound.

- Results : Significant impairment in cell migration was noted, alongside reduced colony formation capabilities, indicating potential for use in metastasis prevention strategies .

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-bromobenzyl bromide, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of o-bromotoluene under controlled conditions. A common method involves heating o-bromotoluene to 160–180°C under fluorescent light while slowly adding bromine, followed by post-reaction purification to remove byproducts like hydrogen bromide . Optimizing reaction time, temperature, and bromine addition rate can improve yield. For instance, prolonged reaction times (>0.5 hours) may increase byproduct formation, necessitating precise control . Alternative routes, such as alkylation of triphenylphosphine with this compound to form phosphonium salts, require anhydrous solvents (e.g., toluene) and extended heating (18 hours at 100°C) .

Q. What purification methods and solubility properties are critical for handling this compound?

The compound is insoluble in water but dissolves readily in dioxane (1g/10 mL) . Purification often involves vacuum distillation (boiling point: 129°C at 19 mmHg) to isolate the product from low-boiling impurities. For crystalline derivatives like bis(2-bromobenzyl) ether, slow evaporation of ethyl acetate solutions yields high-purity crystals . Safety protocols during purification include using inert atmospheres to prevent decomposition and fume hoods to avoid inhalation exposure .

Q. What safety precautions are essential when handling this compound?

The compound is corrosive (R34), toxic upon inhalation (R23/R37), and requires PPE such as nitrile gloves, goggles, and respirators . Spills should be neutralized with sodium bicarbonate and disposed of via licensed hazardous waste services. Long-term storage in cool, dry environments is critical to prevent degradation . Safety Data Sheets (SDS) for analogous brominated compounds (e.g., 4-chlorobenzyl bromide) emphasize avoiding skin contact and ensuring adequate ventilation .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

1H NMR (400 MHz, CDCl3) is standard for verifying benzylic proton environments (δ 4.5–5.5 ppm) and aromatic regiochemistry . X-ray crystallography, facilitated by programs like SHELXL, resolves molecular structures of coordination complexes (e.g., Cu(II) complexes with 2-bromobenzyl ligands) . For example, bond distances (Cu–O = 2.013 Å) and dihedral angles between bromobenzyl rings (70.1°) are determined via SHELX-refined crystallographic data .

Advanced Research Questions

Q. How is this compound employed in synthesizing heterocyclic compounds like triazoles?

In copper-azide nanoparticle (CANP)-catalyzed reactions, this compound reacts with terminal alkynes (e.g., phenylacetylene) to form 5-alkynyl-1,4-disubstituted triazoles. Optimal conditions include acetonitrile solvent, 80°C, and 48-hour reaction times, yielding products (e.g., 3ba) in 85–97% . Substrate scope studies (Table 1) reveal that electron-withdrawing groups on benzyl bromides enhance reactivity, while steric hindrance from ortho-substituents slightly reduces yields .

Q. What role does this compound play in designing coordination complexes?

It serves as a ligand precursor in Cu(II) complexes, where bromine’s electron-withdrawing effect stabilizes metal centers. For example, reacting 1-(2-bromobenzyl)imidazolium bromide with Cu powder in acetonitrile produces dibromidobis[1-(2-bromobenzyl)imidazol-2-one]copper(II), characterized by distorted square-planar geometry and Jahn-Teller effects . Crystallographic refinement (SHELXL) confirms bond angles and packing patterns, critical for studying catalytic or biomedical applications .

Q. How can mechanistic contradictions in benzyne generation from 2-bromobenzyl derivatives be resolved?

2-Bromobenzyl thioethers react with t-butyllithium to generate benzynes via elimination, but competing pathways (e.g., radical intermediates) may arise under varying conditions. Kinetic studies using low-temperature NMR and isotopic labeling (e.g., deuterated solvents) can differentiate concerted vs. stepwise mechanisms . Computational modeling (DFT) further elucidates transition states, helping reconcile discrepancies in reported reaction outcomes .

Q. What strategies address yield variability in cross-coupling reactions involving this compound?

Yield inconsistencies in Suzuki-Miyaura couplings often stem from competing hydrolysis or steric effects. Optimizing catalyst systems (e.g., Pd(PPh3)4 with K2CO3 base) and moisture-free conditions improves efficiency . For example, Cr/Ni-mediated carbonyl additions to this compound achieve 53–89% yields in indene synthesis, with silica gel chromatography critical for isolating pure products .

Q. How do crystallographic data refine structural interpretations of this compound derivatives?

SHELX-based refinements of bis(2-bromobenzyl) ether reveal van der Waals-dominated packing and C–Br···π interactions, which influence thermal stability . Discrepancies in reported bond lengths (e.g., C=O vs. C–Br) are resolved by high-resolution data collection (Mo-Kα radiation) and hydrogen atom placement via riding models .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSYGJNFCREHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063022 | |

| Record name | 2-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3433-80-5 | |

| Record name | 2-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.